Technical Whitepaper: 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate in Advanced Drug Development
Technical Whitepaper: 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate in Advanced Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Application Protocol
Executive Summary
In modern medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 428871-01-6)[1] is a critical bifunctional building block used to append the tetrahydropyran (THP) motif to complex pharmacophores.
By featuring a highly reactive methanesulfonate (mesylate) leaving group tethered to a THP ring via a flexible ethyl spacer, this compound serves as an elite electrophile for bimolecular nucleophilic substitution (SN2) reactions. This whitepaper details the physicochemical properties, mechanistic rationale, field-proven experimental protocols, and regulatory safety considerations required for utilizing this intermediate in API (Active Pharmaceutical Ingredient) synthesis.
Chemical Identity & Physicochemical Data
Understanding the baseline properties of this intermediate is essential for predicting its behavior in organic solvents and its reactivity profile during downstream coupling.
Table 1: Physicochemical and Structural Data
| Property | Value | Rationale / Implication |
| Chemical Name | 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate | Standard IUPAC nomenclature. |
| CAS Number | 428871-01-6[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C8H16O4S[2] | Indicates a high degree of saturation (sp3 carbons). |
| Molecular Weight | 208.28 g/mol [1] | Low molecular weight ensures high atom economy during coupling. |
| Appearance | Colorless to light brown oil[3] | Typical for aliphatic mesylates; requires careful handling to avoid degradation. |
| Reactivity Profile | Strong Electrophile | Highly susceptible to SN2 attack by amines, thiols, and alkoxides. |
Mechanistic Role in Drug Design: The Causality of Structural Choices
The selection of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate over alternative alkylating agents is driven by specific structural and thermodynamic advantages.
The Tetrahydropyran (THP) Motif
The THP ring acts as a premier bioisostere for aliphatic rings such as cyclohexane or piperidine.
-
Aqueous Solubility & LogP: Unlike the highly lipophilic cyclohexane, the oxygen atom in the THP ring acts as a hydrogen bond acceptor, lowering the overall partition coefficient (LogP) and improving aqueous solubility.
-
Toxicity Mitigation: Unlike piperidine, THP lacks a basic nitrogen atom. This prevents the molecule from carrying a positive charge at physiological pH, significantly reducing the risk of binding to the hERG potassium channel—a primary cause of drug-induced cardiotoxicity.
The Mesylate Leaving Group
Alcohols are notoriously poor leaving groups due to the instability of the expelled hydroxide anion. Converting the precursor alcohol into a mesylate transforms it into a highly reactive electrophile.
-
Resonance Stabilization: The expelled methanesulfonate anion (CH3SO3⁻) is exceptionally stable due to the delocalization of its negative charge across three equivalent oxygen atoms.
-
Atom Economy vs. Tosylates: While tosylates (p-toluenesulfonates) are also excellent leaving groups, mesylates are preferred here due to their lower molecular weight, which improves the atom economy of the reaction. Furthermore, the methanesulfonic acid byproduct is highly water-soluble, simplifying aqueous workup procedures.
Bimolecular nucleophilic substitution (SN2) pathway of THP-ethyl mesylate.
Experimental Protocols & Methodologies
As a Senior Application Scientist, it is critical to not only provide the steps but to explain the causality behind the reaction conditions. The following protocols are self-validating systems designed for high yield and purity.
Protocol 1: Synthesis of the Mesylate Precursor
Objective: Convert 2-(tetrahydro-2H-pyran-4-yl)ethanol to the active mesylate.
-
Preparation: Dissolve 1.0 equivalent of 2-(tetrahydro-2H-pyran-4-yl)ethanol in anhydrous dichloromethane (DCM).
-
Causality: DCM is an aprotic solvent that remains liquid at low temperatures and does not react with sulfonyl chlorides.
-
-
Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and cool the mixture to 0 °C under a nitrogen atmosphere.
-
Causality: TEA acts as both an acid scavenger and a nucleophilic catalyst. It neutralizes the HCl generated during the reaction, preventing the acidic cleavage of the THP ether linkage.
-
-
Activation: Dropwise add 1.2 equivalents of Methanesulfonyl chloride (MsCl).
-
Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of alkyl chloride byproducts (where liberated chloride attacks the newly formed mesylate).
-
-
Workup: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol 2: Downstream Application - Synthesis of 4-(2-Bromoethyl)tetrahydropyran
Objective: Convert the mesylate into an alkyl bromide for specialized Grignard or cross-coupling applications[3].
-
Reaction Setup: To a stirred solution of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (11.9 g, 56.9 mmol) in anhydrous acetone (300 mL), add lithium bromide (29.7 g, 56.9 mmol)[3].
-
Reflux: Heat the reaction mixture to reflux under a nitrogen (N2) atmosphere for 5 hours[3].
-
Causality (Finkelstein Conditions): Acetone is a polar aprotic solvent that dissolves LiBr completely. However, the byproduct, lithium methanesulfonate, is insoluble in acetone. As it forms, it precipitates out of solution, driving the equilibrium entirely toward the alkyl bromide product via Le Chatelier's principle.
-
-
Isolation: Remove the acetone via rotary evaporation. Add water (150 mL) and extract the mixture with dichloromethane (2 x 100 mL)[3].
-
Purification: Combine the organic extracts, dry with potassium carbonate (K2CO3), filter, and concentrate. Purify the crude light brown oil by vacuum distillation (65 °C, 0.2 mmHg) to yield the colorless pure product[3].
Regulatory & Safety Considerations (E-E-A-T)
When transitioning a drug candidate from discovery to clinical development, the safety profile of synthetic intermediates becomes a paramount regulatory concern.
Genotoxic Impurity (PGI) Risk Management
According to the ICH M7 guidelines , alkyl mesylates are classified as Class 2 potentially genotoxic impurities (PGIs)[4]. Because they are potent electrophiles, residual mesylates can alkylate DNA bases in vivo, posing a mutagenic and carcinogenic risk[4].
-
Analytical Control: If 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is used in the final stages of API synthesis, regulatory agencies (FDA/EMA) require mandatory analytical testing[4].
-
Threshold of Toxicological Concern (TTC): Highly sensitive techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling or LC-MS, must be utilized to prove that residual mesylate levels are below the TTC (typically < 1.5 ppm, depending on the maximum daily dose)[4].
-
Purge Strategy: To ensure compliance, chemists often introduce a "scavenging" step during the final workup (e.g., washing with a nucleophilic aqueous amine) to actively destroy unreacted mesylate before API crystallization.
ICH M7 compliant genotoxic impurity control workflow for mesylate intermediates.
References
-
[1] Ethyl-methanesulfonate - Sigma-Aldrich. Source: sigmaaldrich.com. URL:
-
[3] 4-(2-Bromoethyl)-tetrahydropyran | 4677-20-7 - ChemicalBook. Source: ppcswitch.com. URL:
-
[2] 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate | 428871-01-6. Source: sigmaaldrich.com. URL:
-
[4] PharmaCrystal Pro v6.2 (ICH M7 Genotoxic Impurity Risk). Source: streamlit.app. URL:
